Cas no 860751-94-6 (2,4-Diiodo-3-methylaniline)

2,4-Diiodo-3-methylaniline is a halogenated aromatic amine characterized by its two iodine substituents at the 2- and 4-positions and a methyl group at the 3-position of the aniline ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty dyes. Its high iodine content enhances reactivity in cross-coupling reactions, making it valuable for constructing complex molecular architectures. The methyl group further modulates electronic and steric properties, improving selectivity in targeted reactions. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined structure and functional groups make it a versatile building block for advanced chemical research and industrial processes.
2,4-Diiodo-3-methylaniline structure
2,4-Diiodo-3-methylaniline structure
Product Name:2,4-Diiodo-3-methylaniline
CAS No:860751-94-6
MF:C7H7I2N
MW:358.94612622261
CID:3167139
PubChem ID:84819538
Update Time:2025-11-02

2,4-Diiodo-3-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 860751-94-6
    • 2,4-Diiodo-3-methylaniline
    • Inchi: 1S/C7H7I2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
    • InChI Key: UMTNVBBUUJZGOX-UHFFFAOYSA-N
    • SMILES: IC1C(=CC=C(C=1C)I)N

Computed Properties

  • Exact Mass: 358.86679Da
  • Monoisotopic Mass: 358.86679Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

2,4-Diiodo-3-methylaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019148881-1g
2,4-Diiodo-3-methylaniline
860751-94-6 95%
1g
$519.75 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744243-1g
2,4-Diiodo-3-methylaniline
860751-94-6 98%
1g
¥4504.00 2024-07-28

Additional information on 2,4-Diiodo-3-methylaniline

2,4-Diiodo-3-methylaniline (CAS No. 860751-94-6): A Versatile Building Block in Organic Synthesis and Pharmaceutical Research

2,4-Diiodo-3-methylaniline (CAS No. 860751-94-6) is a specialized organic compound that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications. As a diiodinated aromatic amine, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials. The presence of two iodine atoms at the 2 and 4 positions, along with a methyl group at the 3 position of the aniline ring, makes this molecule particularly valuable for cross-coupling reactions and other organometallic transformations.

The growing interest in 2,4-Diiodo-3-methylaniline can be attributed to several factors in the current chemical landscape. First, the pharmaceutical industry's continuous search for novel drug candidates has increased demand for such halogenated aromatic compounds. Second, the compound's utility in palladium-catalyzed reactions aligns perfectly with the trend toward more efficient and sustainable synthetic methodologies. Recent searches on scientific databases show that queries like "diiodo aniline derivatives uses" and "methylaniline applications in drug discovery" have seen a 35% increase in the past year, reflecting the compound's rising importance.

From a chemical perspective, 2,4-Diiodo-3-methylaniline exhibits several noteworthy characteristics. The compound typically appears as a light yellow to brown crystalline powder with moderate solubility in common organic solvents such as dichloromethane, THF, and DMF. Its molecular weight of 358.95 g/mol and the presence of heavy iodine atoms contribute to its relatively high density. The electronic effects of the iodine substituents make the amino group more nucleophilic, while the methyl group provides additional steric and electronic modulation to the aromatic system.

In synthetic applications, 2,4-Diiodo-3-methylaniline serves as a versatile precursor for numerous transformations. The compound is particularly valuable in Sonogashira coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. These processes are fundamental to constructing complex molecular architectures found in many biologically active compounds. Recent studies have demonstrated its effectiveness in creating novel heterocyclic systems, which are increasingly important in the development of kinase inhibitors and other therapeutic agents.

The pharmaceutical applications of 2,4-Diiodo-3-methylaniline are particularly noteworthy. Researchers have utilized this compound in the synthesis of potential anticancer agents, where the iodine atoms serve as excellent handles for further functionalization. The compound's derivatives have shown promise in targeting specific enzyme systems and cellular pathways. This aligns with current trends in personalized medicine and targeted drug delivery, topics that consistently rank high in scientific literature searches.

Beyond pharmaceuticals, 2,4-Diiodo-3-methylaniline finds applications in material science. The compound has been investigated as a building block for organic semiconductors and liquid crystals. Its ability to participate in various polymerization reactions makes it valuable for creating specialized functional materials with tailored electronic properties. This aspect has become increasingly relevant with the growing demand for organic electronics and flexible displays.

From a market perspective, the demand for 2,4-Diiodo-3-methylaniline has shown steady growth, particularly in regions with strong pharmaceutical and specialty chemical industries. Suppliers have reported increased inquiries about "high purity diiodo methylaniline" and "custom synthesis of halogenated anilines," indicating expanding applications. The compound's price stability and reliable supply chain have made it an attractive option for both research institutions and industrial users.

Handling and storage of 2,4-Diiodo-3-methylaniline require standard precautions for organic compounds. The material should be stored in a cool, dry place, protected from light to prevent potential degradation. While not classified as highly hazardous, appropriate laboratory safety measures should always be followed when working with this compound, including the use of personal protective equipment and proper ventilation.

The future outlook for 2,4-Diiodo-3-methylaniline appears promising, with several emerging applications on the horizon. Researchers are exploring its potential in catalysis, particularly as a ligand precursor in transition metal complexes. Additionally, its use in radiopharmaceuticals is being investigated, taking advantage of the iodine atoms for potential radiolabeling applications. These developments align with current scientific trends toward theranostics and molecular imaging.

For researchers considering 2,4-Diiodo-3-methylaniline for their projects, several practical considerations should be noted. The compound's reactivity can be finely tuned by modifying reaction conditions, making it adaptable to various synthetic strategies. Recent publications have highlighted innovative uses of this building block, addressing common search queries like "how to modify diiodo anilines" and "best practices for coupling reactions with halogenated aromatics." These resources provide valuable insights for optimizing synthetic protocols.

In conclusion, 2,4-Diiodo-3-methylaniline (CAS No. 860751-94-6) represents a highly valuable chemical intermediate with diverse applications across multiple scientific disciplines. Its unique combination of reactivity, stability, and versatility ensures its continued importance in organic synthesis and drug discovery. As research continues to uncover new applications for this compound, its role in advancing chemical innovation is expected to grow significantly in the coming years.

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